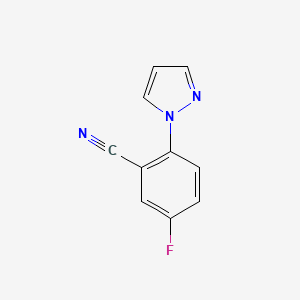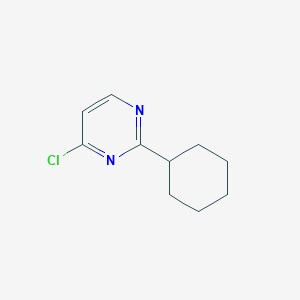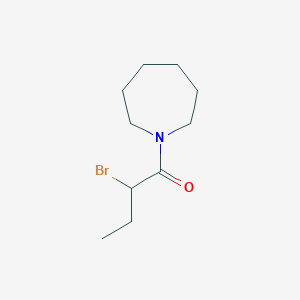
1-(Azepan-1-yl)-2-bromobutan-1-one
Vue d'ensemble
Description
Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with a nitrogen atom . The compound you mentioned seems to be a derivative of azepane, with a bromobutanone group attached to it.
Molecular Structure Analysis
The molecular structure of “1-(Azepan-1-yl)-2-bromobutan-1-one” would consist of a seven-membered ring structure (azepane) with a four-carbon chain (butanone) attached, where one of the hydrogens is replaced by a bromine atom .Applications De Recherche Scientifique
-
1-Azepan-1-yl-2-chloro-ethanone : This compound is used in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Tolazamide : This compound is an N-sulfonylurea that is 1-tosylurea in which a hydrogen attached to the nitrogen at position 3 is replaced by an azepan-1-yl group. It is a hypoglycemic agent and is used for the treatment of type 2 diabetes mellitus .
-
4-(Azepan-1-yl)butanoic acid : This compound is similar to the one you’re asking about, but the specific applications and fields of study for this compound are not detailed in the source.
-
Tolazamide : This compound is an N-sulfonylurea that is 1-tosylurea in which a hydrogen attached to the nitrogen at position 3 is replaced by an azepan-1-yl group. It is a hypoglycemic agent, it is used for the treatment of type 2 diabetes mellitus .
-
4-(Azepan-1-yl)butanoic acid : This compound is similar to the one you’re asking about, but the specific applications and fields of study for this compound are not detailed in the source.
Orientations Futures
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-bromobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJYQJQCLSTBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657493 | |
| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-bromobutan-1-one | |
CAS RN |
1172770-52-3 | |
| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



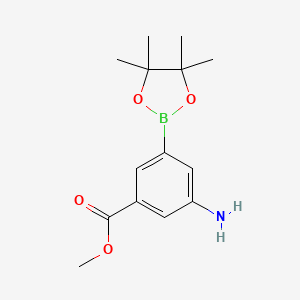
![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
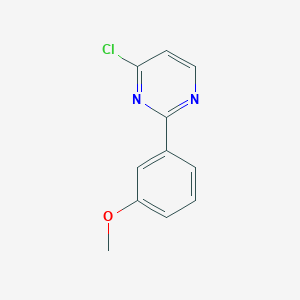
amine](/img/structure/B1461602.png)
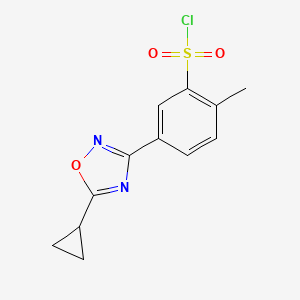
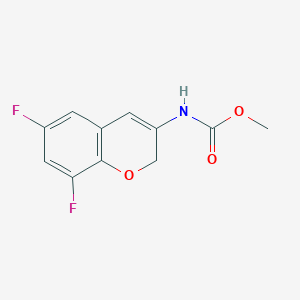
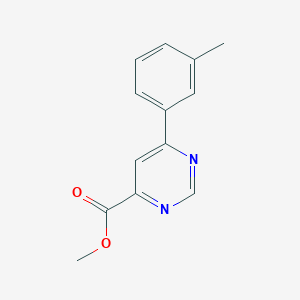
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
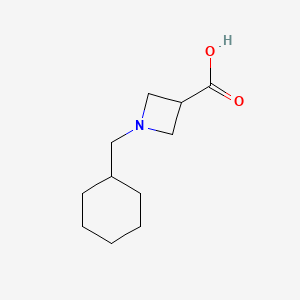

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)
